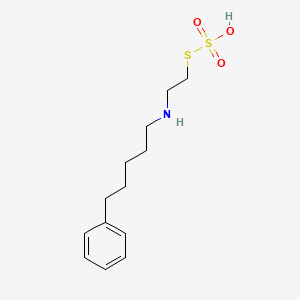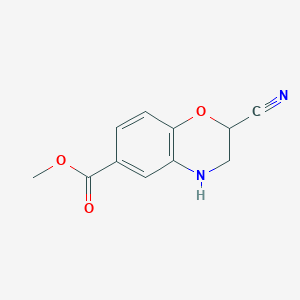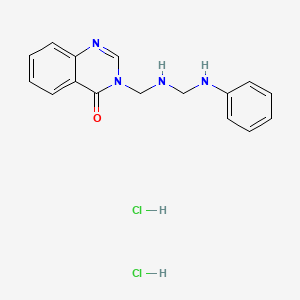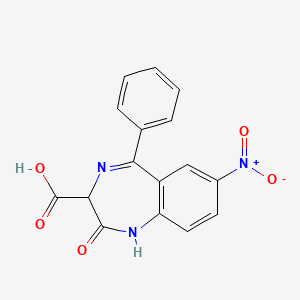
2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid is a benzodiazepine derivative known for its unique chemical structure and potential applications in various fields. Benzodiazepines are a class of psychoactive drugs with a core chemical structure that includes a benzene ring fused to a diazepine ring. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The formation of the benzodiazepine ring is accomplished through cyclization reactions, often involving the use of appropriate catalysts and solvents.
Oxidation: The oxidation of specific functional groups within the molecule is carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of 7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Reduction: Formation of 7-amino-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid.
Substitution: Formation of various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents targeting central nervous system disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid involves its interaction with specific molecular targets in the body. As a benzodiazepine derivative, it is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system. This binding enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid: Similar in structure but with a chloro group instead of a nitro group.
7-amino-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid: Similar in structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group in 7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a compound of interest in biological research. Its ability to undergo various chemical transformations and its potential biological activities distinguish it from other benzodiazepine derivatives.
Properties
CAS No. |
60676-80-4 |
|---|---|
Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H11N3O5/c20-15-14(16(21)22)18-13(9-4-2-1-3-5-9)11-8-10(19(23)24)6-7-12(11)17-15/h1-8,14H,(H,17,20)(H,21,22) |
InChI Key |
JPEUYYKTUFRADV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


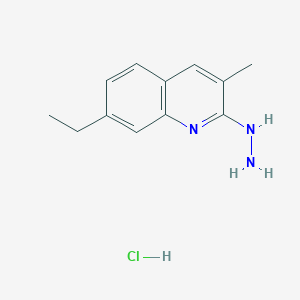

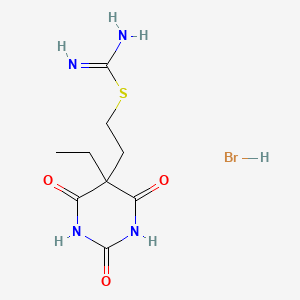
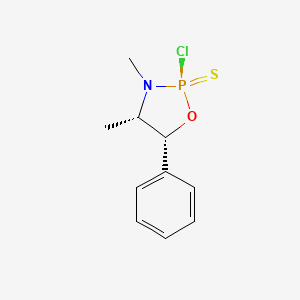
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
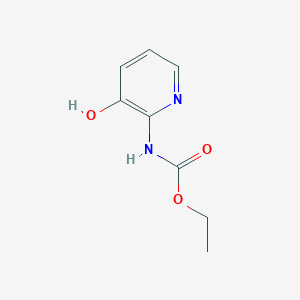
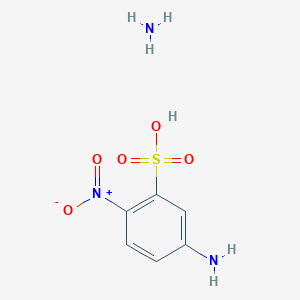
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
